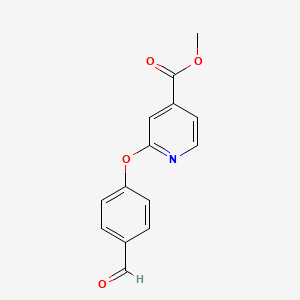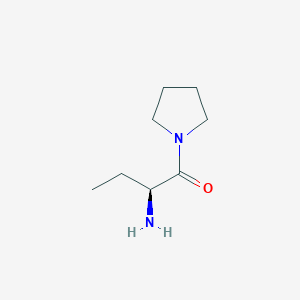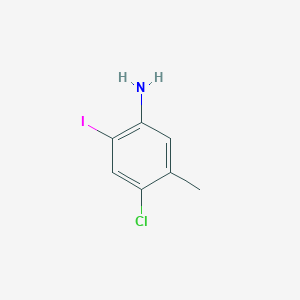
(S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride
Overview
Description
“(S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride” is a specific form of a pyrrole derivative. Pyrroles are a class of organic compounds that contain a five-membered aromatic ring with four carbon atoms and one nitrogen atom . The “(S)” indicates the stereochemistry of the molecule, which refers to the spatial arrangement of the atoms. The “2-carboxylic acid” part suggests the presence of a carboxylic acid functional group at the 2-position of the pyrrole ring. The “hydrochloride” indicates that this compound is a salt formed with hydrochloric acid .
Synthesis Analysis
The synthesis of pyrrole derivatives can be complex and depends on the specific substituents on the pyrrole ring . Generally, it involves the formation of the pyrrole ring followed by various functional group interconversions to introduce the desired substituents.Molecular Structure Analysis
The molecular structure of a compound like this would involve a five-membered pyrrole ring with a carboxylic acid functional group at the 2-position and a hydrogen chloride ion associated with it . The exact structure would depend on the specific locations of the other substituents on the pyrrole ring.Chemical Reactions Analysis
Pyrrole and its derivatives are involved in a variety of chemical reactions. They can undergo electrophilic substitution reactions, and the presence of a carboxylic acid group can allow for reactions such as esterification .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on the specific substituents on the pyrrole ring. In general, pyrrole derivatives are often solid at room temperature, and their solubility in water can vary .Scientific Research Applications
Chemical Synthesis and Activity Studies
Research into derivatives of pyrrole compounds, including those structurally related to (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride, has led to the synthesis of various analogs with potential pharmacological activities. For instance, the synthesis of 5-aroyl-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-carboxylic acids involved the reaction between 1-(2-aminomethylphenyl)-1H-pyrrole hydrochloride and methyl 2-methoxyglicolate. These compounds were studied for their analgesic, antiinflammatory, and neuropsychobehavioural effects, indicating a broad interest in pyrrole derivatives for potential therapeutic applications (Massa et al., 1989).
Antibacterial Activity
Another study on pyrrolopyridine analogs of nalidixic acid, which are structurally similar to the pyrrole derivatives, synthesized a series of compounds from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate. One compound in particular demonstrated antibacterial activity in vitro, showcasing the potential of pyrrole derivatives in developing new antibacterial agents (Toja et al., 1986).
Novel Synthetic Routes and Pharmaceutical Applications
The exploration of novel synthetic routes for pyrrole derivatives also highlights their significance in scientific research. For example, a variety of 1-alkyl- and 1-aryl-2-amino-4-cyanopyrroles were synthesized, which upon further reaction yielded 1H-pyrrolo[2,3-b]pyridines, indicating a methodological interest in the synthesis of complex pyrrole structures for further pharmacological evaluation (Brodrick & Wibberley, 1975).
Antiinflammatory and Analgesic Research
Further studies into 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and their 6-substituted compounds have demonstrated significant antiinflammatory and analgesic activities. These findings underscore the therapeutic potential of pyrrole derivatives in treating pain and inflammation, leading to advanced pharmacological evaluations (Muchowski et al., 1985).
Parallel Synthesis for Diverse Applications
The parallel synthesis of 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones through a three-component condensation demonstrates the versatility of pyrrole derivatives in chemical synthesis. This approach facilitated the synthesis of over 3000 pyrrolones, highlighting the methodological advancements in pyrrole chemistry for various applications (Ryabukhin et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
The study and application of pyrrole derivatives is a vibrant field of research, with potential applications in pharmaceuticals, materials science, and other areas. Future research may focus on the synthesis of new pyrrole derivatives, the exploration of their properties, and their potential applications .
properties
IUPAC Name |
(2S)-2,5-dihydro-1H-pyrrole-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2.ClH/c7-5(8)4-2-1-3-6-4;/h1-2,4,6H,3H2,(H,7,8);1H/t4-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBONQQTYSBKKTR-WCCKRBBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(N1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C[C@H](N1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60726996 | |
| Record name | (2S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60726996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
201469-31-0 | |
| Record name | (2S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60726996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Spiro[3.3]heptan-1-OL](/img/structure/B1456847.png)
![11-methyl-3-(5-methyl-2-furyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B1456850.png)
![N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno-[2,3-c]pyridin-2-yl)-2-chloroacetamide](/img/structure/B1456852.png)


![(5-Bromoimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1456856.png)
![2,4-Dichloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine](/img/structure/B1456857.png)
![4,4-Difluoro-1-[(3-iodophenyl)carbonyl]piperidine](/img/structure/B1456859.png)



